molecular formula C50H86O21 B1245549 Tricolorin A

Tricolorin A

Cat. No. B1245549
M. Wt: 1023.2 g/mol
InChI Key: DWBKNMQALHFQLC-YSLUMIJWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.

Scientific Research Applications

  • Natural Herbicide Potential Tricolorin A demonstrates significant herbicidal activity, acting as both a pre- and post-emergence plant growth inhibitor. It exhibits broad-spectrum weed control, effectively inhibiting the germination and growth of various monocotyledonous and dicotyledonous seeds. This suggests that Tricolorin A could be a promising biodegradable alternative to conventional herbicides (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).

  • Synthetic Approaches and Derivatives Research has focused on the stepwise and one-pot synthesis of Tricolorin A, using techniques like interrupted Pummerer reaction-mediated glycosylation. This contributes to the understanding of its chemical structure and potential modifications for various applications (Sun et al., 2020).

  • Crystal Structure Analysis The crystal structure of a Tricolorin A derivative has been determined, providing insights into the molecular configuration of this class of natural products. This is crucial for understanding its biological activities and potential therapeutic uses (Lehmann, Fürstner, & Müller, 2000).

  • Antioxidant Constituents in Amaranthus tricolor Studies on Amaranthus tricolor, a plant containing Tricolorin A, reveal its rich antioxidant profile. The presence of betacyanins, carotenoids, betalains, and flavonoids in A. tricolor suggests potential pharmacological applications of these components, including Tricolorin A (Sarker & Oba, 2020).

  • Pore-Forming Activity in Model Membranes Tricolorin A and related compounds have been studied for their ability to permeabilize cell membranes. This property is significant for understanding their mechanism of action and potential applications in targeted therapies or drug delivery systems (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).

  • Salinity Stress Response in Plants Research involving Amaranthus tricolor has shown that salinity stress can enhance the plant's nutritional and antioxidant profile, which includes components like Tricolorin A. This indicates potential agricultural applications in saline environments (Sarker, Islam, & Oba, 2018).

  • Cardioprotective Effects Studies on the effects of Amaranthus tricolor extracts, which contain Tricolorin A, have shown potential cardioprotective effects in animal models. This opens avenues for exploring Tricolorin A in cardiovascular health applications (Nahar et al., 2018).

properties

Product Name

Tricolorin A

Molecular Formula

C50H86O21

Molecular Weight

1023.2 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1

InChI Key

DWBKNMQALHFQLC-YSLUMIJWSA-N

Isomeric SMILES

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O

synonyms

(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone)
tricolorin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.